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Antifungal protein 1 small subunit

Cat. No.: B1578278
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Description

Antifungal Protein 1 small subunit is a cationic, cysteine-rich protein sourced from filamentous ascomycetes, representing a promising candidate for novel antifungal research. These proteins are characterized by their compact structures stabilized by multiple disulfide bonds, which confer remarkable stability against adverse biochemical and biophysical conditions, including extreme pH and proteolytic degradation . Their primary mechanism of action involves a multi-stage process that begins with interaction with the fungal cell wall, where protein O-mannosylation and chitin synthases play a crucial role . This is followed by energy-dependent or independent cellular internalization. Once inside the cell, these antifungal proteins exhibit multitarget actions, including the disruption of plasma membrane integrity through interaction with phospholipids like phosphoinositides, induction of reactive oxygen species (ROS), and ultimately triggering regulated cell death . The key research value of this protein lies in its potential to combat fungal pathogens that show resistance to conventional antifungals. With only three major classes of antifungal drugs available—polyenes, azoles, and echinocandins—and growing prevalence of resistance to them, there is an urgent need for new therapeutic strategies . This protein is provided For Research Use Only (RUO) and is intended for in vitro studies aimed at elucidating fundamental antifungal mechanisms, exploring combination therapies, and developing new solutions for drug-resistant fungal infections.

Properties

bioactivity

Antifungal

sequence

PAGPFRIPPRXRXEFQ

Origin of Product

United States

Biological Sources and Isolation Methodologies

Fungal Origin and Diversity of Secreted Antifungal Proteins

Fungi themselves are a prolific source of small, cysteine-rich antifungal proteins. These proteins are typically secreted into the environment to inhibit the growth of competing fungal species.

Filamentous ascomycetes are well-documented producers of potent antifungal proteins. Genera such as Penicillium, Aspergillus, and Neosartorya (a genus closely related to Aspergillus) secrete small, highly stable proteins with significant fungicidal activity.

Penicillium chrysogenum : This fungus produces a well-studied antifungal protein known as PAF. nih.gov PAF has been shown to effectively inhibit the growth of numerous pre- and post-harvest pathogenic fungi. nih.gov

Aspergillus giganteus : This species secretes an antifungal protein (AFP) consisting of 51 amino acid residues. rcsb.org Its structure is a compact beta-barrel stabilized by four internal disulfide bridges. rcsb.org

Neosartorya fischeri : This ascomycete produces the Neosartorya fischeri antifungal protein (NFAP). nih.gov NFAP demonstrates a broad spectrum of activity, inhibiting various plant pathogenic ascomycetes with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 100 μg/ml. nih.gov Research has also explored the agricultural applicability of NFAP as a potential biofungicide. nih.gov

These proteins from ascomycetes are of great interest for their potential application in agriculture and food preservation due to their efficacy and biological origin. nih.gov

While filamentous ascomycetes are a primary source, other fungi and fungus-like bacteria also produce analogous proteins. Streptomyces tendae, a bacterium known for producing a variety of bioactive compounds, secretes Antifungal protein 1 (Afp1). scielo.br

Afp1 from S. tendae is a small, 86-residue protein with a molecular mass of approximately 9.8 kDa. scielo.brnih.govscielo.br It is recognized as the first chitin-binding protein discovered to have antifungal activity. scielo.brscielo.br The protein is notably stable across a wide range of pH and temperature conditions and exhibits high resistance to proteolysis. scielo.brscielo.br Its stability and activity are dependent on the correct formation of a disulfide bond. scielo.br

Cross-Kingdom Presence and Functional Analogues

Small antifungal proteins are not exclusive to fungi; they are found across different biological kingdoms, where they serve as crucial components of the innate immune system. These functional analogues, while differing in origin, often share structural motifs or mechanisms of action.

Antifungal proteins and polypeptides have been isolated from a diverse range of organisms, including bacteria, plants, insects, and animals. nih.gov

Bacteria : Species from the genus Bacillus (B. subtilis, B. amyloliquefaciens) are known to secrete a variety of antifungal proteins and peptides. nih.govnih.gov For instance, an 8-kDa antifungal protein termed F2 was isolated from Bacillus subtilis Z-14 and showed broad-spectrum activity against pathogenic fungi like Fusarium oxysporum and Verticillium dahliae. nih.gov

Plants : Plants produce a host of Pathogenesis-Related (PR) proteins in response to fungal infections. nih.govnih.gov The PR-1 family of proteins, for example, has strong antifungal activity against various plant pathogens. nih.govnih.gov Other plant-derived antifungal proteins include defensins, thionins, and thaumatin-like proteins (PR-5 family), which are evolutionarily conserved and play key roles in host defense. nih.govmdpi.com

Insects : Insects possess a sophisticated innate immune system that includes the production of antifungal peptides and proteins like defensins. nih.gov Glycine/histidine-rich proteins, such as tenecin 3 from the yellow mealworm (Tenebrio molitor), are another class of insect-derived antifungal agents. researchgate.net

Animals : A variety of antifungal proteins have been identified in animals. Chitin-binding proteins like the tachystatins from the horseshoe crab are examples of such defense molecules. nih.gov

This widespread presence underscores the evolutionary importance of small proteins as a defense strategy against fungal threats.

Advanced Isolation and Purification Techniques for Antifungal Proteins

The isolation and purification of antifungal proteins from their natural sources or recombinant systems is a multi-step process that leverages the proteins' unique biochemical properties. A common and effective workflow involves a combination of precipitation and chromatographic techniques. nih.gov

The typical purification process is as follows:

Crude Protein Extraction : The process often begins with the precipitation of total proteins from a culture supernatant using ammonium (B1175870) sulfate. nih.govnih.gov The precipitate, containing a mixture of proteins, is then collected, redissolved, and dialyzed to remove the salt. nih.gov

Ion-Exchange Chromatography (IEX) : The crude protein mixture is then subjected to IEX. nih.govnih.gov In this step, proteins are separated based on their net charge at a specific pH. A common method uses a DEAE (diethylaminoethyl)-cellulose or DEAE-Sepharose column, where proteins with a net negative charge bind to the column and are subsequently eluted by increasing the salt concentration. nih.govresearchgate.net

Gel Filtration Chromatography : Fractions showing antifungal activity after IEX are often further purified by gel filtration (also known as size-exclusion chromatography) using matrices like Sephadex or Bio-Gel. nih.govresearchgate.net This technique separates proteins based on their molecular size, allowing for the isolation of the target antifungal protein from other proteins of different sizes.

Further Purification and Analysis : For higher purity, additional steps like reverse-phase chromatography may be employed. nih.gov The purity and molecular mass of the final protein fraction are typically confirmed using methods such as High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel electrophoresis (SDS-PAGE). nih.gov

This combination of techniques allows for the isolation of highly pure antifungal proteins suitable for structural and functional characterization. nih.govnih.gov

Compound Names

Molecular Biology and Genetic Regulation

Gene Identification and Molecular Cloning of Antifungal Protein Encoding Sequences

The initial step in characterizing any AFP is the identification and isolation of its corresponding gene. The gene encoding the precursor for a small secretory antifungal protein from Aspergillus giganteus was one of the first to be isolated and characterized through restriction mapping, hybridization, and nucleotide sequencing. nih.gov This pioneering work revealed that the gene's open reading frame is interrupted by two small introns with conserved splice sites. nih.gov The promoter region was found to contain a typical TATA-box 135 base pairs upstream of the open reading frame. nih.gov

In other organisms, such as Bacillus subtilis, antifungal genes have also been identified and characterized. For example, a novel 240 bp antifungal gene, named Mt1, was identified from B. subtilis strain 330-2. nih.gov This gene was found to be homologous to a sequence in B. subtilis str. ATCC 13952, although the polypeptide it encodes is novel. nih.gov

Systematic screening approaches have also been employed to identify genes involved in antifungal responses. In Drosophila, a screen of mutant lines for sensitivity to fungal infection led to the identification of several genes crucial for antifungal defense, including those involved in transcriptional regulation and signaling pathways. plos.org While not AFPs themselves, these studies highlight the genetic complexity of antifungal defense. The cloning of AFP-encoding genes is fundamental for their subsequent study, including analysis of their regulation and production in recombinant systems. nih.govnih.gov

Table 1: Examples of Cloned Antifungal Protein Genes

Gene/Protein Source Organism Key Findings Reference
afp Aspergillus giganteus Gene contains two introns; precursor protein is processed in two steps. nih.gov
Mt1 Bacillus subtilis 330-2 Novel 240 bp gene encoding a protein that affects amino acid metabolism in Fusarium graminearum. nih.gov
AfpB Penicillium digitatum Gene identified in the genome but not naturally produced by the fungus. nih.gov

Transcriptional and Translational Regulation of Antifungal Protein Expression

The expression of AFP genes is a highly regulated process, controlled at both the transcriptional and translational levels to ensure production occurs only when needed.

Promoter analysis of AFP genes has uncovered various regulatory elements that respond to environmental cues. In Aspergillus giganteus, the expression of the afp gene is developmentally regulated, occurring in the vegetative mycelium but not in aerial hyphae or conidia. nih.gov Its transcription is significantly influenced by ambient pH, being suppressed under acidic conditions and strongly induced under alkaline conditions, which suggests regulation by the PacC transcription factor. nih.gov This is supported by the presence of two putative PacC binding sites in the 5' upstream region of the gene. nih.gov Furthermore, the afp promoter contains stress-responsive elements, including a putative heat shock element and five C(4)T elements, leading to upregulated expression in response to heat shock, high salt concentration, ethanol, and carbon starvation. nih.gov

In other fungi, reporter gene systems have been instrumental in dissecting promoter function. nih.govnih.gov For instance, a firefly luciferase reporter system was used in Aspergillus fumigatus to analyze the promoters of various genes, including the cyp51A gene associated with azole resistance. nih.gov This study successfully mapped an important regulatory element within the cyp51A promoter. nih.gov Similarly, functional analysis of the ECE1 promoter in Candida albicans using a GFP reporter system determined a minimal promoter length of 1,500 bp and identified a critical TATA element required for its transcription. nih.gov In the multidrug resistance gene CDR1 from C. albicans, the promoter contains multiple regulatory domains, with a distal AP-1 element being crucial for its induction by the antifungal agent miconazole. nih.gov

Table 2: Identified Regulatory Elements in Antifungal Gene Promoters

Gene Organism Regulatory Element Inducing/Regulating Factor Reference
afp Aspergillus giganteus PacC binding sites Alkaline pH nih.gov
afp Aspergillus giganteus Heat shock element (NTTCNNGANTTCN) Heat shock nih.gov
afp Aspergillus giganteus C(4)T stress-responsive elements NaCl, ethanol, carbon starvation nih.gov
CDR1 Candida albicans AP-1 site Miconazole nih.gov

Antifungal proteins are synthesized as precursors that include an N-terminal signal peptide and often a pro-sequence, both of which are cleaved during the maturation process. nih.govfrontiersin.org The signal peptide directs the nascent protein into the secretory pathway. nih.gov This precursor for the AFP from A. giganteus consists of 94 amino acids and undergoes a two-step process to yield the mature 51-amino-acid protein. nih.gov

The signal peptide is composed of a pre-sequence, which is essential for secretion into the extracellular space, and a pro-sequence. frontiersin.org The function of the pro-sequence is less clear, though it is speculated that it may help maintain the AFP in an inactive state within the producing cell, preventing self-toxicity. frontiersin.org In Aspergillus niger, the native signal sequence of the anafp gene, which includes both pre- and pro-sequences, has been successfully used to secrete heterologous proteins. nih.gov The processing of these signal sequences is a critical step; for example, the widely used MFα signal sequence from Saccharomyces cerevisiae undergoes a multi-step processing event involving cleavage and glycosylation as it moves through the endoplasmic reticulum and Golgi apparatus. nih.gov The choice of the signal peptide and pro-sequence can be a determining factor in the successful production of a given AFP. nih.gov

Heterologous Expression Systems for Antifungal Protein Production

To overcome the low yields from native producers and to facilitate study, AFPs are often produced in heterologous expression systems. The choice of system is critical, as the production of these small, cysteine-rich proteins requires proper disulfide bond formation and folding for activity. nih.gov

Fungal systems are often preferred for producing fungal AFPs due to their capacity for correct post-translational modifications and secretion. The filamentous fungus Penicillium chrysogenum has been developed into an efficient biofactory for AFP production. frontiersin.orgnih.gov Using an expression cassette based on the regulatory elements of the P. chrysogenum paf gene (promoter, signal peptide-pro-sequence, and terminator), researchers have successfully overexpressed several AFPs, including PeAfpB and PeAfpC from Penicillium expansum. frontiersin.orgnih.gov Interestingly, the production of another P. expansum AFP, PeAfpA, was only successful when using its own native regulatory elements (the afpA cassette), highlighting that the interplay between the promoter, the AFP sequence, and the fungal host is complex and crucial for high-yield production. nih.govresearchgate.net

The yeast Pichia pastoris is another popular fungal expression host. nih.govnih.gov It was used to heterologously express an 8 kDa antifungal protein (F2) from Bacillus subtilis, confirming the gene's function and the protein's activity against plant pathogens. nih.gov While often successful, yields in Pichia pastoris have sometimes been reported as relatively low compared to filamentous fungal systems. nih.gov

Bacterial systems, particularly Escherichia coli, offer advantages such as rapid growth and simple genetics, but they can struggle with the correct folding and disulfide bond formation required by many AFPs. frontiersin.org Despite this, several AFPs have been expressed in E. coli. An antifungal β-1,3-1,4-glucanase from an endophytic Bacillus subtilis was cloned and expressed in E. coli BL21, and the purified recombinant protein showed enzymatic and antifungal properties similar to the native protein. nih.gov

In another study, eight different antifungal genes from various filamentous fungi were optimized for codon usage and expressed in E. coli. frontiersin.org However, only the AFP from Aspergillus giganteus was successfully produced. frontiersin.org Notably, attempts to express a mutated version of this AFP, where the putative chitin-binding domain was altered, failed, suggesting this motif is essential for proper protein folding even within the bacterial host. frontiersin.org These results underscore the challenges associated with producing complex, disulfide-bonded proteins in bacterial systems.

Plant-Based Expression Systems

The production of PR-1 proteins in various plant systems has been a significant area of research, primarily aimed at enhancing disease resistance in crops. Both stable and transient expression systems have been successfully utilized to produce these antifungal proteins.

Stable Transformation: The generation of transgenic plants that constitutively or inducibly overexpress PR-1 genes is a common strategy. For instance, the overexpression of a tobacco PR-1a gene in transgenic tobacco plants has been shown to increase tolerance to infection by the oomycete pathogens Phytophthora parasitica var. nicotianae and Peronospora tabacina. Similarly, transgenic tomato plants expressing a basic PR-1 protein have demonstrated enhanced resistance against Phytophthora infestans nih.govuu.nl. These studies highlight the potential of engineering durable disease resistance by incorporating PR-1 genes into the genomes of susceptible crop varieties. The choice of promoter is critical in these systems, with options ranging from strong constitutive promoters for constant expression to pathogen-inducible promoters that activate the gene only upon infection, minimizing potential fitness costs to the plant.

Transient Expression: For more rapid analysis and production, transient expression systems are employed. These systems often utilize viral vectors, such as those derived from the Tobacco mosaic virus (TMV). By inserting the PR-1 gene into the viral genome, large quantities of the protein can be produced in the leaves of an infected plant, like Nicotiana benthamiana, within a matter of days. This method is particularly useful for quickly testing the efficacy of different PR-1 variants or for producing the protein for biochemical studies. One of the advantages of plant-based systems is their ability to perform correct post-translational modifications, such as the formation of disulfide bridges, which are often crucial for the stability and activity of cysteine-rich proteins like PR-1 nih.gov.

Table 1: Examples of Plant-Based Expression of PR-1 and Related Antifungal Proteins

Expressed ProteinHost PlantExpression SystemOutcome
Tobacco PR-1aTobaccoStable TransformationIncreased tolerance to Phytophthora and Peronospora species
Tomato basic PR-1TomatoStable TransformationEnhanced resistance to Phytophthora infestans nih.gov
Fungal AFPsNicotiana benthamianaTransient (TMV vector)High-yield production of active antifungal proteins

Genetic Manipulation and Mutagenesis for Functional Studies

Genetic manipulation, particularly site-directed mutagenesis, is a powerful tool for dissecting the structure-function relationships of proteins like PR-1 nih.govwikipedia.orgnih.gov. These techniques allow researchers to make specific and intentional changes to the DNA sequence of a gene, resulting in altered protein products. By analyzing the effects of these changes, scientists can identify key amino acid residues and domains that are critical for the protein's biological activity addgene.orgyoutube.com.

A key focus of functional studies on PR-1 has been its conserved CAP domain (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1). This domain is characteristic of a large superfamily of proteins found across different kingdoms and is essential for the function of PR-1 mdpi.com. While the precise mechanism of PR-1's antifungal action is still under investigation, recent evidence suggests it may involve the binding of sterols, which are vital components of fungal and oomycete membranes but are not synthesized by the pathogens themselves mdpi.comresearchgate.net. Mutagenesis of residues within the CAP domain would be a critical step in confirming its role in sterol binding and antifungal activity.

Recent discoveries have revealed another layer of complexity in PR-1 function: the proteolytic release of a small peptide from its C-terminus. This peptide, named CAPE (CAP-derived peptide), has been shown to act as a defense signal, capable of inducing an immune response in the plant nih.gov. For example, in Arabidopsis, the PR-1 protein is cleaved to release a nine-amino-acid peptide, CAPE9, a process that is crucial for systemic acquired resistance researchgate.net.

Functional studies have employed mutagenesis to understand the regulation and activity of PR-1 and its interacting partners. For instance, linker-scanning mutagenesis has been used to analyze the promoter region of the Arabidopsis PR-1 gene, identifying specific cis-acting regulatory elements required for its induction by defense signals like salicylic (B10762653) acid nih.gov. In another approach, site-directed mutagenesis was performed on a fungal effector protein that interacts with wheat PR-1. By creating a mutant version of the effector that could no longer bind to PR-1, researchers could study the significance of this interaction during infection.

While direct mutagenesis of the PR-1 protein to pinpoint residues essential for its intrinsic antifungal activity is an ongoing area of research, the existing studies on its domains and interacting molecules have provided significant insights. For example, studies on other fungal antifungal proteins, such as AfpB from Penicillium digitatum, have successfully used site-directed mutagenesis to identify specific lysine (B10760008) residues within a particular loop region that are crucial for its antifungal activity frontiersin.org. This approach serves as a model for future studies aimed at elucidating the precise mechanism of PR-1 action.

Table 2: Key Domains and Regions of PR-1 Studied by Genetic Manipulation

Domain/RegionFunctionMethod of StudyFindings
CAP DomainAntifungal activity, potential sterol binding mdpi.commdpi.comComparative genomics, structural analysisHighly conserved domain essential for PR-1 function.
C-terminal CAPE peptideDefense signaling nih.govresearchgate.netPeptide synthesis and application, analysis of protein processingReleased peptide can activate plant immune responses.
Promoter RegionGene expression regulationDeletion and linker-scanning mutagenesis nih.govIdentification of specific DNA sequences for induction.
Interaction SurfacesBinding to pathogen effectorsSite-directed mutagenesis of interacting proteinsDemonstrates the importance of protein-protein interactions in pathogenesis.

Structural Biology and Structure Function Relationships

Protein Folding and Tertiary Architecture

The tertiary structure of the AFP1 small subunit is characterized by a compact and stable fold, heavily reliant on the presence of multiple disulfide bonds. nih.gov This structural integrity is crucial for its biological activity.

Cysteine Richness and Disulfide Bond Connectivity

A defining feature of the AFP1 small subunit and related antifungal proteins (AFPs) is their high content of cysteine residues. nih.govfrontiersin.orgnih.gov These residues form multiple disulfide bridges, which are essential for stabilizing the protein's tertiary structure and maintaining its functional integrity. nih.govmdpi.comnih.gov The formation of these disulfide bonds is a critical step in the protein folding process. mdpi.com For instance, in a related antifungal protein from Aspergillus giganteus, disulfide bonds were identified between specific cysteine residues (Cys7-Cys33, Cys14-Cys40, Cys26-Cys28, and Cys49-Cys51), creating a looped structure. bohrium.com The correct pairing of these cysteines is vital; the absence of these bonds leads to a loss of the protein's tertiary structure and, consequently, its antifungal activity. nih.gov The number of disulfide bridges can vary, with some AFPs having three and others four, which influences their structural stability. mdpi.comwikipedia.org

Advanced Structural Determination and Prediction Methods

The determination and prediction of the three-dimensional structure of the AFP1 small subunit and its relatives have been significantly advanced by both experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for determining the solution structures of small, cysteine-rich antifungal proteins. nih.govmdpi.comresearchgate.net This technique provides detailed information about the protein's fold and the connectivity of its disulfide bonds. nih.gov For example, the solution structure of the antifungal protein from Aspergillus giganteus was determined using NMR, which also provided evidence for the existence of disulfide bond isomers. wikipedia.org Similarly, the three-dimensional structure of a γ-thionin antifungal protein from Sorghum bicolor was elucidated using 2D ¹H NMR, revealing a fold consisting of a three-stranded antiparallel β-sheet and an α-helix. nih.gov

Correlation of Structural Elements with Antifungal Activity

The specific structural features of the AFP1 small subunit are directly linked to its antifungal properties. The compact, stable structure conferred by the disulfide bonds is a prerequisite for its activity. nih.govnih.gov Disruption of these bonds through derivatization of cysteine residues results in a loss of antifungal function. nih.gov

The surface of the protein also plays a critical role. A cationic site located adjacent to a hydrophobic stretch on the protein's surface is thought to be a phospholipid binding site, which may be involved in the protein's interaction with fungal cell membranes. wikipedia.org The distribution of surface charges is a key determinant of the protein's functionality and can explain differences in antifungal activity among related proteins. nih.gov The mechanism of action can vary, with some AFPs disrupting plasma membrane integrity while others are internalized and act on intracellular targets. nih.gov For example, some AFPs are thought to interact with chitin (B13524) in the fungal cell wall, disrupting cell polarity and inhibiting growth. asm.org

Identification of Active Sites and Binding Domains

Research into the structure-function relationship of the small subunit of Antifungal Protein 1, primarily derived from Aspergillus giganteus, has pinpointed specific regions crucial for its biological activity. The protein is characterized by a compact and stable β-barrel structure, stabilized by four internal disulfide bridges. nih.gov This structural fold presents distinct surface features that form the basis of its antifungal action.

A key functional sequence responsible for the protein's antibiotic activity has been identified within the amino acid residue range of 19 to 32. knu.ac.kr This segment is believed to adopt an α-helical conformation when in an environment that mimics a cell membrane, suggesting it plays a direct role in the interaction with fungal membranes. knu.ac.kr

Further structural analysis has identified a potential binding site for phospholipids (B1166683) on the protein's surface. nih.gov This site is characterized by a combination of a hydrophobic stretch of amino acids and an adjacent cationic site composed of up to three lysine (B10760008) side chains. nih.gov This arrangement suggests a two-pronged interaction with fungal membranes: the hydrophobic portion inserting into the lipid bilayer and the positively charged lysine residues interacting with negatively charged phospholipid head groups. This dual-nature binding domain is thought to be fundamental to the protein's ability to target and disrupt the integrity of fungal cell membranes. nih.govresearchgate.net

Role of Electrostatic Interactions and Surface Charge Distribution

The surface charge distribution of the Antifungal Protein 1 small subunit is a defining feature of its function, with electrostatic interactions playing a pivotal role in its initial attraction to and binding with fungal cells. nih.govnih.gov The protein is highly basic and cationic, carrying a significant net positive charge at neutral pH. researchgate.netnih.gov This positive charge is largely attributed to a high content of lysine residues. nih.govresearchgate.net

This cationic nature is critical for the initial, long-range electrostatic steering that guides the protein to the generally anionic surface of fungal cell membranes. nih.gov The presence of a dense patch of positive charges, specifically a lysine-rich domain on the protein's surface, creates a strong electrostatic potential that facilitates this targeting. nih.govnih.gov Studies have shown that the antifungal activity of AFP is significantly diminished in the presence of high concentrations of cations, which would screen the electrostatic interactions between the protein and the fungal membrane, further underscoring the importance of this charge-based attraction. researchgate.net

Once in proximity to the fungal cell, the electrostatic forces are believed to correctly orient the protein for optimal interaction with membrane components, such as phospholipids. nih.gov The attraction between the positively charged lysine residues and the negatively charged fungal membrane surfaces is a crucial first step, leading to membrane permeabilization and subsequent inhibition of fungal growth. researchgate.netnih.gov This mechanism, driven by the protein's distinct surface charge, is a primary determinant of its potent antifungal capabilities.

Mechanisms of Antifungal Action at the Cellular and Molecular Level

Interaction with Fungal Cellular Structures

The initial step in the action of many small antifungal proteins is their interaction with the surface structures of the fungal cell. This interaction is crucial and often determines the protein's specificity and efficacy. The main sites of this interaction are the cell wall and the plasma membrane.

The fungal cell wall is a unique and essential organelle, absent in human cells, making it an ideal target for antifungal agents. nih.gov This complex structure, composed mainly of polysaccharides like chitin (B13524) and glucan, maintains the cell's shape, protects it from osmotic stress, and mediates interactions with the environment. nih.govmdpi.com Several antifungal proteins exert their effects by compromising the integrity of this vital barrier. nih.gov Disruption of the cell wall can trigger signaling cascades, notably the Cell Wall Integrity (CWI) pathway, as the fungus attempts to compensate for the damage. mdpi.com

Antifungal Agent/Protein ClassSource/ExampleObserved Effect on Chitin SynthesisReference
Antifungal Protein (AFP)Aspergillus giganteusInhibits chitin synthesis in sensitive fungi; possesses a chitin-binding domain that interferes with the cell wall. frontiersin.org
Class I PR-4 ProteinsPlantsContain a chitin-binding domain; believed to bind to nascent chitin, disrupting cell polarity and growth. nih.govresearchgate.net
Nikkomycin / PolyoxinsStreptomyces speciesSpecific, competitive inhibitors of chitin synthase enzymes. nih.gov
Benzothiazole Compounds (IMB-D10, IMB-F4)Synthetic LibraryInhibit the activity of chitin synthases (Chs1, Chs2, Chs3) in vitro and reduce cellular chitin levels. nih.govnih.gov

β-glucans are the most abundant polysaccharides in the fungal cell wall, forming a structural scaffold that is cross-linked with chitin and other components. nih.gov Certain antifungal proteins, particularly Pathogenesis-Related (PR) proteins from plants, function by directly degrading these critical polymers. PR-2 proteins, for instance, are β-1,3-glucanases that catalyze the hydrolysis of β-1,3-glucan. mdpi.com This enzymatic degradation weakens the cell wall, causing deformities in the fungal hyphae and eventual cell lysis. mdpi.com The degradation of the cell wall can also release oligosaccharide fragments that may act as elicitors, further activating plant defense responses. mdpi.com Different β-1,3-glucanases can have varying specificities; for example, a glucanase from Ficus microcarpa latex effectively inhibited the growth of the filamentous fungus Trichoderma viride by degrading its cell wall, but was not effective against the yeast Saccharomyces cerevisiae. nih.gov

Protein ClassSpecific Example/SourceMechanismTarget Organism ExampleReference
PR-2 ProteinsPlantsDirectly hydrolyze β-1,3-glucan in the fungal cell wall.General fungal pathogens mdpi.com
GH17 β-1,3-glucanase (GlxGluA)Ficus microcarpa (Gazyumaru latex)Degrades cell wall β-glucan, inhibiting growth.Trichoderma viride nih.gov
Echinocandins (e.g., Caspofungin)Fungal-derived lipopeptidesInhibit β-1,3-glucan synthase, disrupting cell wall production rather than degrading existing glucan.Candida spp., Aspergillus spp. nih.govresearchgate.net

Beneath the cell wall lies the plasma membrane, a vital barrier that controls the passage of ions and molecules and maintains the cell's electrochemical gradient. mdpi.com Many small, cationic antifungal proteins target the plasma membrane after traversing the cell wall. nih.govnih.gov Their positive charge facilitates interaction with the negatively charged components of the fungal membrane. The primary mechanism of action at this level is the permeabilization and disruption of the membrane's barrier function. nih.govnih.gov This effect can be observed through the uptake of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes. nih.govnih.gov This permeabilization leads to the leakage of cellular contents, dissipation of ion gradients, and ultimately, cell death. nih.govnih.gov

A key mechanism for membrane disruption is the formation of pores. nih.gov Pore-forming proteins are generally secreted as soluble monomers that, upon binding to the target membrane, oligomerize to form structured complexes. nih.govfrontiersin.org This assembly process is followed by a conformational change that allows the protein to insert into the lipid bilayer, creating a transmembrane channel or pore. nih.gov The interaction often begins with the protein binding to specific lipids or proteins on the fungal membrane. nih.gov The subsequent insertion and oligomerization create pores that vary in size, allowing the uncontrolled passage of ions and small molecules, which disrupts the membrane potential and cellular homeostasis. nih.gov For the antifungal protein (AFP) from Aspergillus giganteus, its growth-inhibitory effect is directly attributed to the permeabilization of the fungal plasma membrane, with the protein localizing to the membrane in sensitive fungi. nih.gov Plant defensins have also been shown to permeabilize fungal membranes, an effect that is dependent on the protein dose and the ionic composition of the surrounding medium. nih.gov

Fungal Plasma Membrane Permeabilization and Disruption

Interaction with Phospholipids (B1166683) and Membrane Components

The initial step in the antifungal activity of the small subunit of AFP1 often involves its interaction with specific components of the fungal cell membrane. Research has shown that these proteins can bind to various phospholipids, which are crucial constituents of the cell membrane. For instance, the plant defensin (B1577277) HsAFP1, isolated from Heuchera sanguinea, has been demonstrated to interact with phosphatidic acid (PA) and, to a lesser extent, with different phosphatidylinositol phosphates (PtdInsPs). frontiersin.org This interaction is significant for its antifungal activity, as a double mutant of HsAFP1 with reduced phospholipid binding capacity also showed diminished antifungal effects. frontiersin.org

Similarly, the maize antifungal protein AFP1 has been found to interact with mannosylated proteins on the fungal cell surface. asm.org This interaction is crucial for its inhibitory effect, as reducing protein mannosylation in the fungus led to decreased AFP1 binding and, consequently, lower antifungal activity. asm.org The ability of AFP1 to bind to multiple sites on the surface of fungal cells, including sporidial cells, filaments, and germinated spores, underscores the importance of these initial membrane interactions. asm.org

Furthermore, some antifungal peptides, like NCR044.1, exhibit strong binding to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and weaker interactions with other phosphoinositides and phosphatidic acid. biorxiv.org This binding is often a prerequisite for subsequent steps in the antifungal mechanism, such as membrane permeabilization. biorxiv.org

Below is an interactive table summarizing the interactions of various antifungal proteins with membrane components.

Antifungal ProteinInteracting Membrane Component(s)Fungal SpeciesReference
HsAFP1Phosphatidic acid (PA), Phosphatidylinositol phosphates (PtdInsPs)Saccharomyces cerevisiae frontiersin.org
AFP1 (Maize)Mannosylated proteins, Chitin deacetylasesUstilago maydis, Saccharomyces cerevisiae asm.org
NCR044.1Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), Phosphatidic acid (PA)Botrytis cinerea biorxiv.org
PeAfpAMannoproteins, Phospholipids (including phosphoinositides)Saccharomyces cerevisiae nih.gov

Intracellular Target Modulation and Signal Transduction Interference

Following the initial interaction with the cell surface, many antifungal proteins are internalized by the fungal cell, where they can modulate intracellular targets and interfere with vital signaling pathways.

The internalization of antifungal proteins can occur through various mechanisms, including energy-dependent processes like endocytosis and potentially passive transport. For the Penicillium chrysogenum antifungal protein (PAF), studies have shown that its uptake into sensitive Aspergillus species is an active process that requires cellular metabolism and ATP, and is inhibited by latrunculin B, a compound that disrupts the actin cytoskeleton. nih.gov This evidence strongly suggests an endocytotic mechanism for PAF internalization. nih.gov

Similarly, the plant defensin HsAFP1 has been observed to accumulate intracellularly in yeast cells, pointing to its uptake. frontiersin.org Some antifungal proteins, like PeAfpA from Penicillium expansum, can be internalized through both energy-dependent and independent mechanisms. nih.gov The ability of these proteins to cross the fungal cell wall and membrane is a critical step in their mode of action, allowing them to access intracellular targets. nih.govnih.gov The internalization routes can be complex, as seen with some ribosome-inactivating proteins (RIPs) that are transported through the Golgi network and endoplasmic reticulum before reaching the cytosol. mdpi.com

Once inside the fungal cell, a key mechanism of action for some antifungal proteins is the inhibition of macromolecular synthesis, such as the production of DNA and proteins. nih.gov Certain killer toxins, for example, are known to disrupt DNA synthesis after being internalized. nih.gov

A prominent example of this mechanism is the action of ribosome-inactivating proteins (RIPs). These proteins act as N-glycosylases, cleaving a specific adenine (B156593) base from the large ribosomal RNA (rRNA) molecule within the ribosome. nih.gov This irreversible damage to the ribosome leads to the inhibition of protein synthesis and ultimately cell death. nih.govnih.gov The antifungal protein BE27 from sugar beet, for instance, exhibits rRNA N-glycosylase activity against fungal ribosomes, thereby halting protein production. nih.gov

The inactivation of ribosomes is a highly specific and potent mechanism of antifungal action. Ribosome-inactivating proteins (RIPs) and ribotoxins target a universally conserved region of the large rRNA known as the sarcin-ricin loop (SRL). nih.gov By removing a single adenine residue from this loop, they prevent the binding of elongation factors, which are essential for the continuation of protein synthesis. nih.gov This enzymatic activity makes them powerful inhibitors of translation. nih.gov While some RIPs show broad activity against ribosomes from various organisms, others exhibit a degree of specificity. nih.gov

Many antifungal proteins and peptides induce cellular stress responses in fungi, most notably the accumulation of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.

The plant defensin HsAFP1, for example, is known to induce mitochondrial dysfunction, which is often linked to ROS production. frontiersin.org The symbiotic peptide NCR044.1 has also been shown to trigger a rapid and dose-dependent increase in ROS in fungal germlings. biorxiv.org This accumulation of ROS is a common consequence of treatment with various antifungal agents and is considered a significant contributor to their fungicidal activity. nih.govnih.gov The fungal cell, in response, may activate defense mechanisms involving antioxidant enzymes to counteract the oxidative stress. frontiersin.org For instance, in response to an antifungal protein from Aspergillus giganteus, fungi have been observed to upregulate genes encoding for proteins that scavenge ROS, such as laccase and nitroreductase. frontiersin.org

Antifungal proteins can also exert their effects by interfering with crucial fungal signaling pathways that regulate growth, development, and stress responses. The cell wall integrity (CWI) pathway and the cAMP-PKA signaling pathway are among the targets. nih.gov For example, studies on the antifungal protein PeAfpA suggest its killing mechanism involves the CWI pathway and cAMP-PKA signaling. nih.gov

Furthermore, mitogen-activated protein kinase (MAPK) signaling pathways, which are vital for sensing and responding to extracellular stimuli, can be affected. nih.gov Disruption of these pathways can render the fungus more susceptible to the antifungal agent. nih.gov The high-osmolarity glycerol (B35011) (HOG) pathway is another critical stress response pathway that can be modulated by antifungal compounds. nih.gov Interference with these signaling networks disrupts the fungus's ability to adapt to the stress imposed by the antifungal protein, ultimately leading to growth inhibition and cell death.

Interference with Fungal Signaling Pathways

G-protein Signaling Pathways (e.g., cAMP-PKA pathway)

G-protein signaling pathways are fundamental to a fungus's ability to sense and respond to its environment, regulating growth, development, and virulence. researchgate.net A primary target for the antifungal protein 1 small subunit is the highly conserved cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP-PKA) signaling cascade. nih.govnih.gov This pathway is typically activated when environmental cues, such as the presence of glucose, trigger a G-protein-coupled receptor (GPCR). oup.comfrontiersin.org This activation leads to the Gα subunit stimulating the enzyme adenylyl cyclase, which converts ATP into the second messenger, cAMP. frontiersin.orgyoutube.com

In its inactive state, Protein Kinase A (PKA) exists as a tetramer, composed of two regulatory subunits and two catalytic subunits. youtube.com When intracellular cAMP levels rise, four cAMP molecules bind to the regulatory subunits, causing a conformational change that releases the two active PKA catalytic subunits. youtube.comyoutube.com These active subunits can then phosphorylate a multitude of downstream target proteins, influencing gene expression and cellular function. youtube.com Research on the antifungal protein PeAfpA from Penicillium expansum has identified the cAMP-PKA signaling pathway as being actively involved in its killing mechanism against the model yeast Saccharomyces cerevisiae. nih.gov This suggests that the antifungal protein interferes with this critical signaling route, disrupting the fungus's ability to properly regulate its cellular processes.

Cell Wall Integrity (CWI) Pathway Modulation

The fungal cell wall is a dynamic and essential structure that protects the cell from environmental stress and is crucial for maintaining cell shape. nih.gov The Cell Wall Integrity (CWI) pathway is a key signaling cascade that monitors and responds to cell wall stress, ensuring the cell's survival. nih.govmtroyal.ca This pathway is a central, conserved mechanism in the fungal kingdom. mtroyal.ca It is initiated by cell surface sensors (like Wsc1 and Mid2) that detect cell wall perturbations. asm.org These sensors then activate the small GTPase Rho1, which in turn stimulates Protein Kinase C (Pkc1). nih.govoup.com Pkc1 triggers a downstream mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of transcription factors that orchestrate the reinforcement and repair of the cell wall. nih.govasm.org

The this compound actively modulates this pathway. Studies have shown that the CWI pathway is a key player in the antifungal protein's killing mechanism. nih.gov This is further supported by findings that some antifungal proteins (AFPs) can significantly reduce the chitin content in the fungal cell wall. nih.gov Chitin, while a minor component, is essential for cell survival and is a critical structural element of the wall. nih.gov By disrupting the CWI pathway, the protein undermines the fungus's ability to respond to cell wall damage, leading to a loss of integrity and cell lysis.

Phosphatidylinositol Metabolism Perturbation

Phosphatidylinositols are minor lipid components of cell membranes that play major roles in signal transduction. The metabolism of these lipids is crucial for various cellular functions, including the regulation of signaling pathways. Research has revealed that in response to the antifungal protein PeAfpA, yeast defense strategies involve the perturbation of phosphatidylinositol metabolism. nih.gov This indicates that the protein's presence causes significant stress on this metabolic system.

There is a direct link between the CWI pathway and phosphatidylinositol metabolism. The proper recruitment and function of Rom2, a key activator of the CWI pathway, depends on the presence of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in the cell membrane. oup.com By perturbing the metabolism of these lipids, the antifungal protein may indirectly disrupt the CWI pathway's ability to be properly activated, further compromising the cell wall.

Table 1: Key Fungal Signaling and Metabolic Pathways Targeted by this compound

PathwayKey ComponentsRole in FungusImpact of Antifungal Protein
G-protein Signaling (cAMP-PKA) GPCRs, G-proteins, Adenylyl Cyclase, cAMP, PKAEnvironmental sensing, regulation of growth and virulence. researchgate.netnih.govImplicated as a core part of the protein's killing mechanism. nih.gov
Cell Wall Integrity (CWI) Wsc/Mid sensors, Rho1, Pkc1, MAPK Cascade (Slt2)Monitors and responds to cell wall stress to maintain cellular integrity. nih.govasm.orgThe pathway is a key player in the protein's lethal action; can lead to reduced chitin content. nih.govnih.gov
Phosphatidylinositol Metabolism Phosphatidylinositols (e.g., PI(4,5)P2)Signal transduction, membrane trafficking, regulation of other pathways. oup.comPerturbation of this metabolism is part of the fungal defense response to the protein. nih.gov

Interaction with Specific Intracellular Fungal Proteins (e.g., Ntp1, ROX3)

Beyond disrupting broad signaling cascades, the this compound can enter the fungal cell and interact directly with specific intracellular proteins to exert its effects.

Ntp1 : In the filamentous fungus Aspergillus flavus, antifungal proteins (AFPs) have been shown to be internalized into the fungal cell, where they bind to the protein Ntp1. nih.govnih.gov This interaction is critical, as Ntp1 is a key regulator of numerous vital processes, including fungal growth, development, sporulation, toxin production, and pathogenicity. nih.gov Specific research has pinpointed that the amino acid region 417-588 of Ntp1 is essential for this binding. nih.govnih.gov The interaction between the AFP and Ntp1 effectively hijacks this central regulatory protein, leading to the observed antifungal effects. nih.gov

ROX3 : In studies using Saccharomyces cerevisiae, the protein ROX3 has been identified as a participant in the yeast's defense strategy against the antifungal protein PeAfpA. nih.gov ROX3 is a component of the RNA polymerase II mediator complex, which is a large, multi-protein complex that plays a central role in regulating gene transcription. nih.gov The involvement of ROX3 suggests that the antifungal protein's activity induces a significant transcriptional response in the fungus as it attempts to counteract the protein's lethal effects.

Table 2: Intracellular Protein Interactions of this compound

Fungal ProteinFungal SpeciesFunction of Fungal ProteinNature of Interaction
Ntp1 Aspergillus flavusRegulates growth, development, sporulation, toxin synthesis, and pathogenicity. nih.govAntifungal protein binds directly to Ntp1, modulating its function. nih.govnih.gov
ROX3 Saccharomyces cerevisiaeSubunit of the RNA polymerase II mediator complex, involved in gene transcription. nih.govInvolved in the yeast's defense strategy against the antifungal protein. nih.gov

Species-Specific Susceptibility and Mechanistic Variability

Antifungal proteins secreted by filamentous ascomycetes are a diverse group, and they exhibit notable differences in their species-specificity, primary structure, and activity. nih.gov The effectiveness of the this compound is not uniform across all fungi; susceptibility is highly dependent on the target species. nih.govnih.gov This variability is a hallmark of antifungal proteins in general. nih.gov

For instance, the antifungal protein PeAfpA is particularly noted for its potent activity against the yeast Saccharomyces cerevisiae, a trait not shared by all other AFPs. nih.gov Other antifungal proteins show high efficacy against significant plant pathogens like Fusarium culmorum and Botrytis cinerea. nih.gov This specificity arises from the diverse and distinct mechanisms of action employed by these proteins.

The mechanistic variability is clearly illustrated by the different intracellular targets identified in different species. The interaction with the regulatory protein Ntp1 is a key mechanism in Aspergillus flavus nih.gov, while the involvement of the transcriptional mediator component ROX3 is noted in Saccharomyces cerevisiae's response. nih.gov Furthermore, the mode of action for many antifungal proteins remains a subject of active research. nih.gov Some are known to act by binding to nascent chitin in the fungal cell wall, which disrupts cell polarity and inhibits growth, while the precise mechanisms of others are not yet understood. nih.gov This inherent diversity in both target species and molecular mechanism underscores the complexity and adaptability of these proteins as antifungal agents.

Fungal Counter Defense and Resistance Mechanisms Against Antifungal Proteins

Adaptive Responses to Antifungal Protein Exposure

Fungi can rapidly adapt to the presence of AFPs through a series of physiological and biochemical adjustments. These adaptive responses are crucial for mitigating the immediate damage caused by the protein and for establishing a state of tolerance.

Fungal Cell Wall Remodeling and Chitin (B13524) Content Adjustment

The fungal cell wall is a dynamic and adaptable structure that serves as the first line of defense against external threats, including AFPs. nih.govnih.gov In response to cell wall stress induced by antifungal agents, fungi can remodel their cell wall composition. mdpi.comasm.org This remodeling often involves an increase in the synthesis and cross-linking of chitin, a key structural polysaccharide. asm.orgresearchgate.netresearchgate.net Elevated chitin levels are thought to reinforce the cell wall, making it more resistant to physical and chemical insults. asm.orgresearchgate.net

For instance, exposure to caspofungin, a drug that targets β-1,3-glucan synthesis, leads to an increase in cell wall chitin content in Candida albicans and Candida auris. mdpi.comresearchgate.net This compensatory mechanism helps to maintain cell wall integrity in the face of reduced glucan levels. researchgate.net The maize antifungal protein 1 (AFP1) has been shown to elevate chitin levels in susceptible fungi by targeting chitin deacetylases and other glycoproteins, thereby impairing fungal viability. asm.org This suggests that manipulating chitin content is a central strategy for both fungal defense and the action of some AFPs. asm.org

The process of cell wall remodeling is controlled by complex signaling pathways, such as the cell wall integrity (CWI) pathway, which regulate the expression of genes involved in cell wall biosynthesis. mdpi.comasm.org This intricate regulation allows fungi to fine-tune their cell wall architecture to effectively counter the specific threat posed by an AFP.

Activation of Fungal Stress Response Pathways (e.g., Calmodulin-Calcineurin signaling)

Fungi possess highly conserved stress response pathways that are critical for survival under adverse conditions, including exposure to AFPs. Among these, the calmodulin-calcineurin signaling pathway plays a pivotal role in mediating resistance to various antifungal agents. asm.orgnih.govnih.gov Calcineurin, a calcium- and calmodulin-dependent protein phosphatase, is a key regulator of cellular stress responses. nih.govasm.org

Upon encountering stress, such as that induced by an AFP, intracellular calcium levels can fluctuate, leading to the activation of calmodulin. asm.org Calmodulin, in turn, activates calcineurin, which then dephosphorylates a range of downstream targets, including the transcription factor Crz1. nih.govasm.org This signaling cascade ultimately modulates the expression of genes involved in ion homeostasis, cell wall synthesis, and drug resistance. asm.orgnih.gov

Inhibition of calcineurin, either genetically or through the use of inhibitors like cyclosporin (B1163) A and FK506, has been shown to sensitize fungi to various antifungal drugs, highlighting the pathway's importance in drug tolerance. embopress.orgnih.gov For example, combining calcineurin inhibitors with azoles, which target ergosterol (B1671047) biosynthesis, results in a potent fungicidal effect against Candida albicans. embopress.orgnih.gov This suggests that the calcineurin pathway helps fungi to cope with the membrane stress caused by these drugs. embopress.org Therefore, the activation of the calmodulin-calcineurin pathway represents a crucial adaptive mechanism for fungi to counteract the effects of AFPs.

Modulation of Detoxification Systems (e.g., Glutathione (B108866) production)

In addition to structural and signaling-based defenses, fungi employ detoxification systems to neutralize harmful substances, including the reactive oxygen species (ROS) that can be generated upon exposure to AFPs. The glutathione system is a major antioxidant defense mechanism in fungi. nih.gov Glutathione (GSH), a tripeptide, can directly scavenge ROS and is also a substrate for various detoxification enzymes, such as glutathione S-transferases (GSTs) and glutathione peroxidases (GPxs). nih.govca.gov

Upon encountering oxidative stress, fungi can upregulate the synthesis of glutathione and the activity of glutathione-dependent enzymes to mitigate cellular damage. nih.govmdpi.com Studies have shown that the glutathione system is essential for fungal virulence and resistance to oxidative stress. nih.govnih.gov For instance, deletion of genes involved in glutathione metabolism in pathogenic fungi often leads to attenuated virulence and increased susceptibility to oxidative stressors. nih.gov

The production of glutathione and the activity of related enzymes can be modulated in response to antifungal exposure, suggesting that this detoxification system is an integral part of the fungal adaptive response. nih.govmdpi.com By neutralizing the harmful byproducts of AFP activity, the glutathione system contributes to fungal survival and the establishment of resistance.

Genetic Determinants of Resistance to Antifungal Proteins

While adaptive responses provide immediate, transient protection, long-term resistance to AFPs is often rooted in stable genetic changes. These genetic determinants can arise through spontaneous mutations and be selected for under the pressure of continuous AFP exposure.

Mutations in the genes encoding the direct targets of antifungal agents are a common mechanism of resistance. oup.commdpi.com For example, in the case of echinocandins, which inhibit β-1,3-glucan synthase, mutations in the FKS genes that encode subunits of this enzyme can lead to reduced drug susceptibility. nih.govoup.comnih.gov These mutations often occur in specific "hot spot" regions of the gene. oup.comnih.gov

Overexpression of drug efflux pumps is another major genetic mechanism of resistance. youtube.com These membrane proteins actively transport antifungal compounds out of the fungal cell, reducing their intracellular concentration to sub-toxic levels. The overexpression of these pumps can be caused by mutations in the genes encoding the pumps themselves or in the transcription factors that regulate their expression. youtube.com

Furthermore, alterations in the fungal genome, such as gene amplification or aneuploidy (the presence of an abnormal number of chromosomes), can also contribute to antifungal resistance. youtube.comnih.gov These larger-scale genetic changes can lead to increased expression of resistance-related genes. The genetic basis of resistance is complex and can involve multiple mutations in different genes, leading to a multifactorial resistance phenotype. nih.govfrontiersin.org

The table below summarizes some of the key genes and proteins involved in fungal resistance to antifungal agents.

Gene/Protein FamilyFunctionRole in Resistance
FKS genes (e.g., FKS1, FKS2) Catalytic subunits of β-1,3-glucan synthaseMutations reduce the affinity of echinocandin drugs to their target. nih.govoup.comnih.gov
ERG genes (e.g., ERG11) Enzymes in the ergosterol biosynthesis pathwayMutations or overexpression can lead to reduced susceptibility to azole antifungals. nih.govyoutube.com
Efflux Pumps (e.g., ABC transporters, Major Facilitator Superfamily) Membrane proteins that transport substances out of the cellOverexpression leads to the active removal of antifungal drugs from the cell. youtube.com
Calcineurin (CnaA, CnaB) Protein phosphatase involved in stress responseActivation of the calcineurin pathway contributes to tolerance to various antifungal agents. asm.orgnih.govasm.org
Chitin Synthases (e.g., CHS genes) Enzymes responsible for chitin synthesisIncreased expression contributes to cell wall reinforcement as a compensatory mechanism. researchgate.net

Ecological and Physiological Roles of Antifungal Proteins

Role in Producer Organism's Defense and Competition in Natural Environments

Antifungal proteins are naturally produced by various organisms to defend themselves against harmful fungi and to gain a competitive advantage in their ecological niches. nih.gov These proteins are a key part of the innate immune system of many eukaryotes. asm.org

A prime example of a microorganism producing a potent antifungal protein for defense is the bacterium Streptomyces tendae. This bacterium secretes Antifungal Protein 1 (AFP1), a small, cysteine-rich protein that exhibits strong antifungal activity. AFP1 is particularly effective because it binds to chitin (B13524), a key structural component of fungal cell walls. This binding disrupts the integrity of the fungal cell wall, ultimately inhibiting fungal growth. The production of AFP1 allows Streptomyces tendae to effectively compete with fungi in its soil environment, securing resources and space.

Similarly, filamentous fungi themselves produce a diverse range of antifungal proteins (AFPs) to outcompete other fungi. frontiersin.org For instance, Penicillium expansum can produce three different AFPs, each with distinct patterns of activity against various fungal species. frontiersin.org This demonstrates the sophisticated chemical warfare that occurs between microorganisms, where antifungal proteins serve as key weapons. These proteins are often highly stable, resisting degradation by proteases and extreme pH or temperature conditions, which enhances their effectiveness in diverse environments. frontiersin.orgnih.gov

The mechanisms of action of these antifungal proteins are varied and include:

Fungal cell wall degradation: Some proteins, like chitinases, directly break down the polymers that make up the fungal cell wall. nih.gov

Membrane disruption: Other proteins can form pores in the fungal cell membrane, leading to leakage of cellular contents and cell death. nih.gov

Inhibition of essential cellular processes: Certain antifungal proteins can interfere with DNA synthesis, protein synthesis by targeting ribosomes, or crucial signaling pathways within the fungal cell. nih.govnih.gov

The production of these proteins is a vital survival strategy, enabling the producing organism to thrive in complex microbial communities.

Contributions to Plant Innate Immunity and Disease Resistance

Plants, being stationary, have evolved a sophisticated innate immune system to defend against a multitude of pathogens, including fungi. A crucial part of this defense involves the production of a variety of pathogenesis-related (PR) proteins, many of which have antifungal properties. biocyclopedia.comnumberanalytics.com These proteins are induced upon pathogen attack and contribute to what is known as systemic acquired resistance (SAR), a state of heightened immunity throughout the plant. numberanalytics.com

Several families of plant PR proteins with antifungal activity have been identified:

PR-1 proteins: The function of these proteins is not fully understood, but they are known to have antifungal activity against a range of plant pathogenic fungi. nih.gov

PR-2 proteins (β-1,3-glucanases): These enzymes hydrolyze β-1,3-glucans, which are major components of fungal cell walls, thereby weakening the pathogen's structure. nih.gov

PR-3 proteins (chitinases): These proteins degrade chitin, another essential component of most fungal cell walls. nih.gov The co-expression of chitinases and glucanases can have a synergistic effect, providing even greater resistance to fungal pathogens. biocyclopedia.com

PR-5 proteins (thaumatin-like proteins): These proteins are also known to have direct antifungal activity. numberanalytics.com

Plant defensins: These are small, cysteine-rich proteins that can inhibit fungal growth and are involved in the plant's defense response. nih.govfrontiersin.org They can be found in various plant tissues, including seeds, leaves, and flowers, providing a protective barrier against fungal invasion. frontiersin.org

The introduction of genes encoding antifungal proteins into plants through genetic engineering has been shown to enhance their resistance to fungal diseases. apsnet.org For example, expressing a gene for an antifungal protein from the fungus Trichoderma harzianum in potato plants increased their resistance to certain pathogens. apsnet.org This highlights the potential of utilizing these natural defense molecules in agriculture to protect crops from devastating fungal infections.

Furthermore, some microbial antifungal proteins can indirectly contribute to plant defense. By inhibiting the growth of plant pathogenic fungi in the soil or on the plant surface, these microbial proteins reduce the disease pressure on the plant. The synergistic action of different antifungal proteins, sometimes from different families or even different organisms, can lead to enhanced and more durable resistance against a broader spectrum of fungal pathogens. nih.gov

Advanced Research Methodologies and Future Directions in Antifungal Protein Studies

'Omics' Technologies for Comprehensive Biological Insight (Transcriptomics, Proteomics, Genomics)

'Omics' technologies provide a holistic view of the molecular mechanisms underlying the activity of antifungal proteins and the corresponding fungal defense responses. By integrating genomics, transcriptomics, and proteomics, researchers can gain unprecedented insights into fungal biology and identify novel drug targets. nih.govnih.gov

Genomics allows for the identification of genes encoding antifungal proteins and the genetic basis of fungal susceptibility or resistance. The sequencing of fungal genomes has become a standard molecular tool for identification and establishing phylogenies. nih.gov For instance, the gene afp from Aspergillus giganteus encodes a well-characterized antifungal protein (AFP). uniprot.org Genomic analysis helps in classifying proteins and understanding their evolutionary relationships, which can guide the search for new antifungal agents.

Transcriptomics , the study of the complete set of RNA transcripts, reveals how fungal gene expression changes in response to an antifungal protein. RNA-seq analysis of Paecilomyces variotii treated with a recombinant antifungal protein (rAFP) from Aspergillus giganteus showed downregulation of genes involved in amino sugar and nucleotide sugar metabolism and the MAPK signaling pathway, which are crucial for cell wall integrity. frontiersin.org Conversely, genes related to oxidative stress response were upregulated. frontiersin.org In another study, combined transcriptome and metabolome analysis of Candida albicans treated with the pyrylium (B1242799) salt xy12 revealed that it inhibits mitochondrial complex I, highlighting oxidative phosphorylation as a key affected pathway. nih.gov Such analyses pinpoint the specific cellular processes disrupted by the antifungal protein.

Proteomics , the large-scale study of proteins, identifies the proteins present in fungal cells and how their expression levels change upon treatment. nih.govoup.com Quantitative proteomic profiling of Aspergillus ochraceus has been used to understand its adaptation to different environments, identifying hundreds of differentially expressed proteins involved in key pathways like ergosterol (B1671047) synthesis. nih.gov Proteomics can also characterize the fungal "secretome" (all secreted proteins) and "immunome" (immunoreactive proteins), which are critical for understanding host-pathogen interactions and identifying potential protein drug targets. oup.comoup.com

Interactive Table: 'Omics' Applications in Antifungal Research

'Omics' TechnologyOrganism/Protein StudiedKey Research FindingsReference
Transcriptomics (RNA-seq)Paecilomyces variotii / A. giganteus rAFPrAFP treatment downregulated genes for cell wall integrity (MAPK pathway) and upregulated oxidative stress response genes. frontiersin.org
Transcriptomics & MetabolomicsCandida albicans / Pyrylium salt xy12Identified inhibition of mitochondrial complex I and disruption of oxidative phosphorylation as the antifungal mechanism. nih.gov
Proteomics (iTRAQ)Aspergillus ochraceusIdentified 237-251 differentially expressed proteins in response to NaCl, affecting ergosterol synthesis and fungal development. nih.gov
ProteomicsFungal Pathogens (General)Enables identification of protein function, localization, post-translational modifications, and immunoreactive antigens (immunoproteomics). oup.comoup.com
GenomicsFungi (General)Used for taxonomic identification, phylogenetic analysis, and discovery of genes encoding antifungal proteins. nih.gov

High-Throughput Screening Platforms for Novel Antifungal Protein Discovery

High-throughput screening (HTS) is essential for rapidly testing large libraries of compounds or natural products to discover new antifungal agents. mdpi.com These platforms have been adapted for various fungal pathogens, including molds, which are traditionally difficult to screen. nih.gov

One innovative HTS platform for Aspergillus fumigatus utilizes a dual-readout assay that measures both fungal growth inhibition and cell lysis. nih.gov This method led to the identification of PIK-75, a novel antifungal compound that disrupts cell wall integrity. nih.gov Another HTS approach designed for Candida albicans biofilms successfully identified small molecules that potentiate the effects of existing antifungals like clotrimazole (B1669251), making them more effective. oup.com

HTS methods are not limited to synthetic compounds. They are also invaluable for screening microbial natural products, which are a rich, untapped source of bioactive molecules. mdpi.com A validated HTS platform was developed to test natural product extracts against four major fungal phytopathogens, demonstrating the broad applicability of these techniques in agricultural contexts. mdpi.com The development of HTS is crucial as it miniaturizes assays, reduces costs, and accelerates the identification of new lead compounds for antifungal therapies. mdpi.comnih.gov

Interactive Table: High-Throughput Screening (HTS) for Antifungal Discovery

HTS Platform/AssayTarget Organism(s)Screening GoalKey OutcomeReference
Dual-Readout AK Assay (Growth/Lysis)Aspergillus fumigatusDiscover novel anti-mold drugs.Identified PIK-75, a compound that disrupts cell wall integrity. nih.gov
Biofilm Potentiator ScreenCandida albicansIdentify agents effective against biofilms and potentiators of known antifungals.Found small molecules that enhance the activity of clotrimazole against biofilms. oup.com
Image-Based Morphotype AnalysisCandida spp.Identify inhibitors of the yeast-to-hypha transition, a key virulence factor.Established a method to quantitatively discriminate yeasts and hyphae suitable for HTS. nih.gov
Microdilution-Based HTSBotrytis cinerea, Colletotrichum acutatum, etc.Evaluate antifungal potential of chemicals and natural products against phytopathogens.Validated a robust HTS platform for screening large libraries against plant pathogens. mdpi.com

Rational Design and Engineering of Antifungal Proteins for Enhanced Efficacy

While HTS discovers new molecules, rational design aims to improve the properties of existing antifungal proteins. This knowledge-based, deterministic approach uses structural and functional data to engineer proteins with enhanced efficacy, stability, or specificity. nih.govmit.edu

An evolution-based strategy has proven effective for improving antifungal peptides. nih.govresearchgate.net This method involves comparing the sequence and activity of a target peptide with its functionally diverged paralogs to identify key amino acid sites that modulate antifungal activity. Using this approach on Cremycin-5, a nematode-sourced defensin (B1577277), researchers identified a specific site (Glu-15) where mutations led to universally enhanced activity against multiple fungal species. nih.govnih.gov The mutant Glu15Lys, for example, showed a more than nine-fold increase in potency against Candida albicans compared to the original peptide. researchgate.netnih.gov Molecular dynamics simulations suggested these mutations enhance activity by limiting the conformational flexibility of a distant functional residue, allowing for a better peptide-fungus interaction. nih.govresearchgate.net

This type of protein engineering can create new drug leads with desirable therapeutic properties, such as high thermal and serum stability, without increasing toxicity to host cells. nih.govnih.gov Similarly, rational design has been used to create libraries of synthetic polymers that mimic natural antifungal peptides, optimizing their activity against pathogens like C. albicans while minimizing toxicity to mammalian cells. nih.gov

Interactive Table: Rational Engineering of Antifungal Proteins

Original Protein/PeptideEngineering StrategyModificationResultReference
Cremycin-5 (Nematode Defensin)Evolution-based strategy and site-directed saturation mutagenesis.Identified and mutated a Universally Enhanceable Activity-Modulating Site (UEAMS) at position Glu-15.The Glu15Lys mutant exhibited >9-fold increased fungicidal potency against Candida albicans. nih.govresearchgate.netnih.gov
Antifungal Peptides (General)Rational design of synthetic polyacrylamides to mimic defensins.Created a library of 35 polymers with varying hydrophobic functionalities and degrees of polymerization.Identified short copolymers with optimal activity against C. albicans and low host-cell toxicity. nih.gov
Camelid VHH Single-Domain AntibodiesMutagenesis based on sequence hallmarks.Introduced specific residues to confer Staphylococcal protein A (SpA) binding capability.Enabled tag-less purification via SpA chromatography with no loss of antigen binding. plos.org

Combinatorial Approaches with Other Antifungal Agents (non-clinical synergies)

Combination therapy, where an antifungal protein or agent is paired with another compound, is a powerful strategy to increase efficacy, overcome resistance, and broaden the spectrum of activity. nih.govnih.gov Synergistic interactions occur when the combined effect of two agents is greater than the sum of their individual effects. asm.orgnih.gov

Non-clinical studies have revealed numerous synergistic combinations. A notable example is the synergy between the plant defensin NaD1 and the bovine pancreatic trypsin inhibitor (BPTI). asm.org While BPTI has no intrinsic antifungal activity, it significantly enhances the potency of NaD1. asm.org This suggests the existence of "antifungal accessory factors" that can boost the activity of innate immune molecules. asm.org

Many non-antifungal drugs have been found to act synergistically with conventional antifungal agents. nih.gov For instance, the combination of D-penicillamine with fluconazole (B54011) showed a synergistic effect against both planktonic cells and biofilms of C. albicans. nih.gov Repurposing non-antifungal drugs offers a promising avenue for expanding the anti-infective arsenal. acs.org Computational approaches that predict small molecule synergies based on gene expression or chemical-genetic interaction data can help guide the discovery of these effective combinations. nih.gov Such strategies are vital for developing therapies that can slow the emergence of drug resistance by targeting multiple cellular pathways simultaneously. nih.govnih.gov

Interactive Table: Synergistic Combinations with Antifungal Agents

Primary AgentSynergistic PartnerTarget FungusObserved EffectReference
Plant Defensin NaD1Bovine Pancreatic Trypsin Inhibitor (BPTI)General FungiBPTI, a non-antifungal, significantly enhances the antifungal activity of NaD1. asm.org
Fluconazole (FLC)D-penicillamine (PCA)Candida albicansSynergistic effect against planktonic cells and biofilms (FICI value 0.28–0.5). nih.gov
Paromomycin (B158545) (PM)β-escinCandida albicans, Aspergillus fumigatusDecreased the MIC of paromomycin by >64-fold (FICI < 0.38). acs.org
Piritrexim (PQ)CelecoxibCandida albicans, Cryptococcus neoformansSynergistic inhibition of fungal growth (FICI between 0.06 and 0.13). acs.org
CaspofunginNikkomycin Z (chitin synthesis inhibitor)Aspergillus fumigatusCombination therapy is a promising strategy against resistant strains. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the structural characteristics of Antifungal Protein 1 Small Subunit (Rs-AFP1)?

  • Methodological Answer : Structural elucidation combines NMR spectroscopy (for solution-state 3D folding analysis) and genomic cloning to identify conserved domains. For example, Rs-AFP1 from radish seeds contains a cysteine-stabilized αβ (CSαβ) motif, resolved via 2D NMR, which is critical for antifungal activity . Genomic sequencing of intron-containing regions further clarifies evolutionary conservation of defensin-like domains .

Q. How is the in vitro antifungal activity of Rs-AFP1 assessed against pathogenic fungi?

  • Methodological Answer : Use minimum inhibitory concentration (MIC) assays against fungal species like Candida albicans and Cryptococcus neoformans. MIC values (e.g., 7.13 µg/mL for C. krusei) are determined using standardized broth microdilution protocols . The Antifungal Index (AFI) , calculated from MICs across multiple species, quantifies broad-spectrum efficacy .

Q. What methodologies identify transcriptional regulation of Rs-AFP1 during fungal infection?

  • Methodological Answer : Northern blotting and RT-PCR detect Rs-AFP1 mRNA induction in plant tissues post-infection. For example, Rs-AFP3/4 transcripts in radish leaves increase systemically after localized fungal attack, confirming pathogen-responsive promoters . Transgenic studies with constitutive promoters (e.g., CaMV 35S) further validate defense roles .

Advanced Research Questions

Q. How do conflicting data on the mechanism of action of antifungal proteins like Rs-AFP1 inform experimental design?

  • Methodological Answer : Mechanistic studies must differentiate between membrane permeabilization (via cationic residues interacting with fungal membranes) and intracellular targeting (e.g., ROS induction or apoptosis). For Rs-AFP1, membrane disruption is inferred from homology to defensins , while Penicillium chrysogenum antifungal protein (PAF) triggers apoptosis via Ca²⁺ signaling, necessitating dual assays (e.g., membrane depolarization dyes and caspase activity markers) .

Q. What computational tools enable in silico design of antifungal peptides homologous to Rs-AFP1?

  • Methodological Answer : The antifungal Python package predicts MICs and designs sequences via augmentation (N-/C-terminal amino acid additions) or substitution of key residues. For example, adding arginine to Rs-AFP1 analogs reduces MICs by 21% in C. albicans . Machine learning models trained on QSAR datasets prioritize peptides with high AFI scores (>15) and >95% antifungal probability .

Q. How do researchers validate the role of Rs-AFP1 in inducing apoptotic pathways in target fungi?

  • Methodological Answer : Use flow cytometry with Annexin V/propidium iodide staining to detect apoptosis in fungal cells. PAF, a fungal defensin analog, activates metacaspases and disrupts mitochondrial membrane potential, measurable via JC-1 dye fluorescence shifts . Transcriptomic analysis (e.g., RNA-seq) identifies upregulated apoptotic genes (e.g., BIR1) in treated fungi .

Q. What strategies address contradictory data in antifungal susceptibility testing for Rs-AFP1-resistant strains?

  • Methodological Answer : Standardize protocols using CLSI M27 guidelines and cross-validate with time-kill assays to distinguish tolerance from resistance. For example, C. krusei exhibits intrinsic resistance to fluconazole (MIC >64 µg/mL) but remains susceptible to Rs-AFP1 (MIC 7.13 µg/mL), highlighting the need for species-specific breakpoints . Incorporate genomic data (e.g., ERG11 mutations) to correlate resistance phenotypes .

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